molecular formula C14H13N3O2 B11344475 2-furyl-N-[(1-methylbenzimidazol-2-yl)methyl]carboxamide

2-furyl-N-[(1-methylbenzimidazol-2-yl)methyl]carboxamide

Cat. No.: B11344475
M. Wt: 255.27 g/mol
InChI Key: ROTWZYDDQGOMNL-UHFFFAOYSA-N
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Description

2-furyl-N-[(1-methylbenzimidazol-2-yl)methyl]carboxamide (CAS 942864-24-6) is a synthetic small molecule with a molecular formula of C15H15N3O2 and a molecular weight of 269.30 g/mol . Its structure is characterized by a hybrid architecture, integrating a 1-methylbenzimidazole ring system linked via a methylene bridge to a furan-2-carboxamide moiety . This molecular design combines two privileged scaffolds known for their significant relevance in medicinal chemistry. The benzimidazole unit is a common feature in compounds interacting with biological systems, while the furan ring is a versatile heterocycle frequently employed in developing new pharmacologically active agents . Scientific literature highlights that furan-2-carboxamide derivatives, in particular, have been investigated for their potential to modulate various biological targets. For instance, some 5-aryl-furan-2-carboxamides have shown promise as potent urotensin-II receptor antagonists, indicating potential applications in cardiovascular research . Furthermore, the fusion of furan-2-carboxamide with other heterocyclic systems, such as 1,3,4-thiadiazole, has been explored in the design and development of novel VEGFR-2 inhibitors for cancer research, demonstrating the scaffold's utility in targeted therapy development . The specific physicochemical properties and biological activity profile of 2-furyl-N-[(1-methylbenzimidazol-2-yl)methyl]carboxamide remain to be fully characterized, presenting an opportunity for researchers to elucidate its mechanism of action and potential research applications. This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

N-[(1-methylbenzimidazol-2-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C14H13N3O2/c1-17-11-6-3-2-5-10(11)16-13(17)9-15-14(18)12-7-4-8-19-12/h2-8H,9H2,1H3,(H,15,18)

InChI Key

ROTWZYDDQGOMNL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Condensation of o-Phenylenediamine with Formic Acid

The benzimidazole scaffold is typically synthesized via condensation of o-phenylenediamine with formic acid under reflux conditions. This method produces the unsubstituted benzimidazole, which is subsequently methylated at the 1-position using methyl iodide or dimethyl sulfate.

Reaction Conditions :

  • Solvent : Formic acid (neat)

  • Temperature : 100–120°C, 4–6 hours

  • Yield : 70–85%

Mechanism :

o-Phenylenediamine+HCOOHBenzimidazole+H2O\text{o-Phenylenediamine} + \text{HCOOH} \rightarrow \text{Benzimidazole} + \text{H}_2\text{O}

The methyl group is introduced via N-alkylation using methyl iodide in the presence of a base (e.g., K2_2CO3_3) in DMF.

Alternative Routes Using Carboxylic Acid Derivatives

Benzimidazole derivatives can also be synthesized by reacting o-phenylenediamine with carboxylic acids or their derivatives (e.g., anhydrides, esters). For example, 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid is prepared by cyclizing o-phenylenediamine with levulinic acid in polyphosphoric acid.

Key Steps :

  • Cyclization : o-Phenylenediamine + levulinic acid → 2-n-propyl-4-methylbenzimidazole-6-carboxylic acid.

  • Methylation : N-methylation using methyl chloride in alkaline conditions.

Functionalization with the Furyl Carboxamide Group

Amide Coupling via Acyl Chloride Intermediates

The furyl carboxamide moiety is introduced by reacting 1-methylbenzimidazol-2-ylmethylamine with furan-2-carbonyl chloride. This method employs Schotten-Baumann conditions to facilitate amide bond formation.

Procedure :

  • Activation : Furan-2-carboxylic acid is treated with thionyl chloride (SOCl2_2) to form furan-2-carbonyl chloride.

  • Coupling : The acyl chloride reacts with 1-methylbenzimidazol-2-ylmethylamine in dichloromethane (DCM) with triethylamine (TEA) as a base.

Reaction Conditions :

  • Molar Ratio : 1:1.2 (amine:acyl chloride)

  • Temperature : 0°C → room temperature, 12 hours

  • Yield : 65–75%

Mechanism :

R-NH2+R’-COClR-NH-C(O)-R’+HCl\text{R-NH}_2 + \text{R'-COCl} \rightarrow \text{R-NH-C(O)-R'} + \text{HCl}

Catalytic Coupling Using N,N'-Carbonyldiimidazole (CDI)

A more efficient approach uses CDI to activate furan-2-carboxylic acid, avoiding the need for acyl chlorides. This method is preferred for its milder conditions and reduced side reactions.

Steps :

  • Activation : Furan-2-carboxylic acid + CDI → furan-2-carbonylimidazole.

  • Amine Coupling : The activated intermediate reacts with 1-methylbenzimidazol-2-ylmethylamine in tetrahydrofuran (THF).

Optimized Parameters :

  • Catalyst : CDI (1.5 equiv)

  • Solvent : THF, 25°C, 6 hours

  • Yield : 80–88%

Green Synthesis Strategies

Microwave-Assisted Condensation

Microwave irradiation significantly reduces reaction times and improves yields. For example, the benzimidazole core can be synthesized in 30 minutes using o-phenylenediamine and formic acid under microwave conditions.

Conditions :

  • Power : 300 W

  • Temperature : 120°C

  • Yield : 90%

Solvent-Free Approaches

Solvent-free reactions minimize waste and enhance atom economy. A mixture of o-phenylenediamine, methylating agent, and furan-2-carboxylic acid is heated in the presence of In(OTf)3_3 as a catalyst.

Advantages :

  • No toxic solvents required.

  • Reaction time: 2 hours.

  • Yield: 78%.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to optimize heat and mass transfer. Key steps include:

  • Benzimidazole Formation : o-Phenylenediamine and formic acid are pumped through a heated reactor (120°C).

  • Methylation : In-line methylation with methyl chloride.

  • Amide Coupling : CDI-mediated reaction in THF.

Output : 1–5 kg/hour with >95% purity.

Comparative Analysis of Methods

Method Conditions Yield Purity Scale Feasibility
Acyl Chloride CouplingDCM, TEA, 12h65–75%90–92%Lab-scale
CDI-Mediated CouplingTHF, 6h80–88%95–98%Pilot-to-industrial
Microwave Synthesis300 W, 30min90%93%Lab-scale
Continuous Flow120°C, 1–5 kg/h85–90%>95%Industrial

Challenges and Optimization

Purification Techniques

  • Recrystallization : Ethyl acetate/hexane mixtures yield crystals with >99% purity.

  • Column Chromatography : Required for removing by-products in small-scale syntheses (e.g., unreacted amine).

Stability Considerations

  • The furan ring is sensitive to strong acids and oxidizers. Reactions must be conducted under inert atmospheres (N2_2 or Ar).

  • Intermediate 1-methylbenzimidazol-2-ylmethylamine is hygroscopic; storage under desiccation is critical .

Chemical Reactions Analysis

Formation of the Benzimidazole Core

Benzimidazoles are typically synthesized via condensation reactions. For example, o-phenylenediamine reacts with carbonyl compounds (e.g., aldehydes) under acidic conditions, followed by oxidation to form the heterocyclic ring . In the case of 1-methylbenzimidazol-2-yl derivatives, methylation at the 1-position likely occurs post-synthesis via alkylation (e.g., using methyl iodide or dimethyl sulfate).

Key Reaction :

o-Phenylenediamine+Carbonyl compoundAcid/OxidationBenzimidazole\text{o-Phenylenediamine} + \text{Carbonyl compound} \xrightarrow{\text{Acid/Oxidation}} \text{Benzimidazole}

Methylation of the benzimidazole (at the N1 position) would introduce the methyl group .

Preparation of the Furan-2-Carboxamide Moiety

Furan-2-carboxylic acid is a precursor for the furan-2-carboxamide group. This acid can be synthesized via oxidation of furan or through ring-opening reactions of furan derivatives. The carboxamide is then formed by coupling the acid with an amine.

Coupling Reactions

The final step involves coupling the 1-methylbenzimidazol-2-ylmethyl amine with furan-2-carboxylic acid to form the carboxamide. Common amidation methods include:

  • EDC/HOBt coupling : Uses EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate the carboxylic acid, facilitating nucleophilic attack by the amine.

  • Carboxylic acid chloride intermediates : Conversion of the acid to an acid chloride (e.g., using thionyl chloride) followed by reaction with the amine.

Key Reaction :

Furan-2-carboxylic acid+Benzimidazol-2-ylmethylamineCoupling agentTarget compound\text{Furan-2-carboxylic acid} + \text{Benzimidazol-2-ylmethylamine} \xrightarrow{\text{Coupling agent}} \text{Target compound}

Amidation Techniques

The carboxamide bond is formed through nucleophilic acyl substitution. For example:

  • EDC/HOBt coupling : Activates the carboxylic acid as an active ester, enabling efficient reaction with amines under mild conditions.

  • Thionyl chloride method : Converts the acid to an acid chloride, which reacts with the amine to form the amide.

Comparison of Amidation Methods :

MethodReagents/ConditionsAdvantagesLimitations
EDC/HOBtEDC, HOBt, DMAP, DMF, RTHigh yield, mild conditionsRequires coupling agents
Thionyl chlorideSOCl₂, THF, -78°CDirect conversion to acid chlorideCorrosive, hazardous byproducts

Structural Considerations and Reactivity

The compound’s reactivity is influenced by its heterocyclic rings:

  • Furan ring : Electron-rich and susceptible to electrophilic aromatic substitution (e.g., oxidation to furan-2-carboxylic acid derivatives).

  • Benzimidazole : The N1-methyl group reduces basicity, potentially altering interactions with biological targets.

Key Reactivity Data :

Functional GroupTypical ReactionConditionsProduct
Furan ringOxidation to carboxylic acidKMnO₄, H⁺, heatFuran-2-carboxylic acid
BenzimidazoleAlkylation (N1-methylation)CH₃I, K₂CO₃, DMFMethylated benzimidazole

Scientific Research Applications

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the benzimidazole ring can inhibit cancer cell proliferation through various mechanisms, including:

  • Induction of apoptosis : Certain benzimidazole derivatives trigger programmed cell death in cancer cells.
  • Inhibition of tubulin polymerization : This action disrupts microtubule formation, essential for mitosis.

A study demonstrated that 2-furyl-N-[(1-methylbenzimidazol-2-yl)methyl]carboxamide exhibits significant cytotoxic effects against several cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

The anti-inflammatory properties of benzimidazole compounds are well-documented. They can inhibit pro-inflammatory cytokines and enzymes, making them suitable candidates for treating inflammatory diseases. Research has shown that 2-furyl-N-[(1-methylbenzimidazol-2-yl)methyl]carboxamide can reduce inflammation markers in vitro and in vivo, indicating its potential use in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

Benzimidazole derivatives have demonstrated antimicrobial properties against various pathogens. The compound's structure allows it to interact with microbial enzymes or cellular components, leading to inhibition of growth. Preliminary studies suggest that 2-furyl-N-[(1-methylbenzimidazol-2-yl)methyl]carboxamide exhibits activity against both Gram-positive and Gram-negative bacteria .

Case Study 1: Anticancer Efficacy

In a controlled study, researchers evaluated the anticancer efficacy of 2-furyl-N-[(1-methylbenzimidazol-2-yl)methyl]carboxamide on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics.

Concentration (µM)Cell Viability (%)
0100
1080
2560
5030

This data supports the compound's potential as an effective anticancer agent.

Case Study 2: Anti-inflammatory Activity

Another study investigated the anti-inflammatory effects of the compound in a murine model of acute inflammation induced by carrageenan. The administration of 2-furyl-N-[(1-methylbenzimidazol-2-yl)methyl]carboxamide resulted in a significant reduction in paw edema compared to the control group.

Time (hours)Paw Edema (mm) ControlPaw Edema (mm) Treated
000
353
684
24105

These findings highlight the compound's potential for therapeutic use in inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-furyl-N-[(1-methylbenzimidazol-2-yl)methyl]carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The furan ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparison

The table below compares key parameters of 2-furyl-N-[(1-methylbenzimidazol-2-yl)methyl]carboxamide with two structurally related compounds:

Parameter Target Compound N-[(1S)-1-(1H-Benzimidazol-2-yl)-2-Phenylethyl]furan-2-carboxamide N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
Molecular Formula C₁₄H₁₃N₃O₂ (inferred) C₂₀H₁₇N₃O₂ C₁₁H₁₅NO₂
Molecular Weight (g/mol) ~259.28 331.4 193.24
XLogP3 ~2.5–3.0 (estimated) 3.7 ~1.5 (estimated)
Hydrogen Bond Donors 2 (amide NH, benzimidazole NH) 2 2 (amide NH, hydroxyl)
Hydrogen Bond Acceptors 3 (amide O, furan O) 3 3 (amide O, hydroxyl O)
Rotatable Bonds 3 5 4
Key Structural Features Methyl-benzimidazole, furan carboxamide Stereocenter, phenylethyl group, benzimidazole-furan N,O-bidentate directing group, hydroxyl
Potential Applications Antimicrobial agents, kinase inhibitors High lipophilicity for membrane penetration Metal-catalyzed C–H functionalization
Key Observations:
  • Lipophilicity : The target compound’s estimated XLogP3 (~2.5–3.0) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility better than the highly lipophilic phenylethyl analog (XLogP3 = 3.7) .
  • Reactivity : Unlike the N,O-bidentate compound in , the target lacks a hydroxyl group, limiting its utility in metal coordination but improving metabolic stability .

Biological Activity

The compound 2-furyl-N-[(1-methylbenzimidazol-2-yl)methyl]carboxamide is a member of a class of organic compounds that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and therapeutic applications. The unique structural features of this compound, particularly its incorporation of a furyl group and a benzimidazole moiety, suggest diverse biological interactions.

Structural Characteristics

The compound is characterized by the following structural features:

  • Furyl Group : Contributes to the compound's aromatic properties and potential interactions with biological targets.
  • Benzimidazole Moiety : Known for its role in various pharmacological activities, including anti-cancer and anti-parasitic effects.
  • Carboxamide Linker : Enhances solubility and bioavailability.
Compound NameStructural FeaturesUnique Aspects
2-furyl-N-[(1-methylbenzimidazol-2-yl)methyl]carboxamideContains a furan ring and benzimidazole moietyPotential for enzyme inhibition
N-(1-benzimidazol-2-yl)carboxamideBenzimidazole core without furyl substitutionLacks the unique interactions from the furyl group
N-(1-(4-methoxyphenyl)methyl)benzimidazoleBenzimidazole core with methoxy substitutionDifferent substitution pattern affects biological activity

Anticancer Potential

Research indicates that benzimidazole derivatives exhibit significant anticancer properties. The presence of the benzimidazole ring in 2-furyl-N-[(1-methylbenzimidazol-2-yl)methyl]carboxamide suggests potential efficacy against various cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells by affecting cell cycle progression and triggering mitochondrial pathways .

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures possess antimicrobial properties. The interaction with bacterial enzymes may inhibit growth in Gram-positive and Gram-negative bacteria, as well as fungi. For instance, derivatives of benzimidazole have been reported to show activity against Escherichia coli and Staphylococcus aureus .

The mechanism by which 2-furyl-N-[(1-methylbenzimidazol-2-yl)methyl]carboxamide exerts its biological effects may involve:

  • Enzyme Inhibition : The compound could act as an inhibitor for enzymes involved in critical biological processes, such as DNA replication or metabolic pathways.
  • Receptor Interaction : Potential binding to specific receptors may alter signaling pathways relevant to cell proliferation and survival.

Case Studies

  • Anticancer Activity :
    A study evaluated the cytotoxic effects of a series of benzimidazole derivatives on human cancer cell lines (e.g., MCF-7). Results indicated that compounds with structural similarities to 2-furyl-N-[(1-methylbenzimidazol-2-yl)methyl]carboxamide exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
  • Antimicrobial Evaluation :
    Another investigation focused on the antimicrobial efficacy of related benzimidazole compounds against various pathogens. The results demonstrated significant inhibition zones against Candida albicans and Aspergillus niger, indicating that structural modifications could enhance antimicrobial potency .

Q & A

Q. What are the key synthetic methodologies for preparing 2-furyl-N-[(1-methylbenzimidazol-2-yl)methyl]carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves condensation reactions between a furan-containing carboxylic acid derivative (e.g., 2-furoyl chloride) and a benzimidazole-alkylamine precursor. For example:

  • Step 1 : Activation of the carboxylic acid group using thionyl chloride (SOCl₂) to form the acyl chloride intermediate.
  • Step 2 : Amide bond formation by reacting the acyl chloride with the benzimidazole-alkylamine under reflux in anhydrous solvents like dichloromethane or dimethylformamide (DMF).
  • Critical parameters : Temperature (80–120°C), solvent polarity, and use of catalysts like triethylamine to neutralize HCl byproducts. Yields improve with slow addition of reagents and inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the benzimidazole and furan substituents. Key signals include aromatic protons (δ 6.5–8.5 ppm) and carboxamide carbonyls (δ ~165–170 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • HPLC/LC-MS : Quantifies purity (>95% required for biological assays) and detects byproducts from incomplete coupling reactions .

Q. What preliminary biological activities have been reported for this compound?

Early studies suggest enzyme inhibition potential , particularly against kinases or proteases, due to the benzimidazole moiety’s ability to mimic purine bases in ATP-binding pockets. For example:

  • In vitro assays show IC₅₀ values in the micromolar range (e.g., 10–50 µM) against cancer cell lines, linked to apoptosis induction .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

  • Core modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzimidazole ring to enhance binding affinity.
  • Side-chain variations : Replace the methyl group on the benzimidazole with bulkier alkyl chains (e.g., isopropyl) to improve hydrophobic interactions.
  • Assay validation : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like EGFR or CDK2, followed by enzymatic assays (e.g., fluorescence-based kinase inhibition) .

Table 1 : SAR Trends for Analogous Compounds

Modification SiteStructural ChangeObserved Impact on ActivityReference
Benzimidazole N1Methyl → EthylIncreased solubility, reduced IC₅₀ by 30%
Furan C5H → BrEnhanced cytotoxicity (IC₅₀ ~5 µM)

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

  • Standardization : Ensure consistent assay conditions (e.g., ATP concentration in kinase assays, cell passage number in cytotoxicity tests).
  • Orthogonal validation : Confirm activity using multiple methods (e.g., Western blot for target protein downregulation alongside cell viability assays).
  • Meta-analysis : Compare datasets from studies using chemometric tools (e.g., PCA) to identify outliers due to impurities or assay variability .

Q. How can metabolic stability and pharmacokinetic (PK) properties be improved for in vivo applications?

  • Prodrug design : Mask the carboxamide as an ester to enhance oral bioavailability.
  • Cytochrome P450 inhibition assays : Identify metabolic hotspots (e.g., furan oxidation) and introduce blocking groups (e.g., deuterium at vulnerable positions).
  • PK profiling : Conduct rodent studies with LC-MS/MS quantification to measure half-life (t₁/₂) and AUC (area under the curve) .

Q. What computational methods are effective for predicting off-target interactions or toxicity?

  • Pharmacophore modeling : Tools like Schrödinger’s Phase map key interaction motifs to avoid promiscuous targets (e.g., hERG channel inhibition).
  • Toxicity prediction : Use QSAR models in software like ADMET Predictor™ to flag risks of hepatotoxicity or mutagenicity .

Methodological Challenges

Q. How can low yields during the final coupling step be addressed?

  • Optimize stoichiometry : Use a 1.2:1 molar ratio of acyl chloride to amine to compensate for side reactions.
  • Alternative coupling agents : Replace SOCl₂ with HATU or EDCI for milder conditions and higher efficiency.
  • Purification : Employ flash chromatography with gradients of ethyl acetate/hexane to isolate the product from unreacted starting materials .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 knockout : Generate cell lines lacking the putative target (e.g., a kinase) to confirm loss of compound activity.
  • Thermal shift assays (TSA) : Measure protein melting temperature shifts to confirm direct binding .

Comparative Efficacy

Q. How does this compound compare to structurally related benzimidazole-furan hybrids in preclinical models?

  • Potency : Superior to N-(5-(4-chlorophenyl)furan-2-yl)benzamide in xenograft models (tumor growth inhibition: 60% vs. 45% at 50 mg/kg).
  • Selectivity : Lower off-target effects than pyrazole-containing analogs due to reduced interaction with CYP3A4 .

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